H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH
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Overview
Description
EPQpYEEIPIYL is a phosphopeptide that acts as a ligand for the Src homology 2 (SH2) domain. This compound is known for its ability to activate members of the Src family, such as Lck, Hck, and Fyn, through binding interactions with SH2 domains . The molecular formula of EPQpYEEIPIYL is C66H97N12O24P, and it has a molecular weight of 1473.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
EPQpYEEIPIYL is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of EPQpYEEIPIYL follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves rigorous quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
EPQpYEEIPIYL primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to bind to SH2 domains of Src family kinases, leading to their activation .
Common Reagents and Conditions
The synthesis of EPQpYEEIPIYL involves standard reagents used in peptide synthesis, such as:
Amino acid derivatives: Protected amino acids with specific side-chain protecting groups.
Coupling reagents: Agents like HBTU or DIC to facilitate peptide bond formation.
Cleavage reagents: TFA (trifluoroacetic acid) for cleaving the peptide from the resin.
Major Products Formed
The major product formed from the synthesis of EPQpYEEIPIYL is the peptide itself, which is then purified to achieve high purity levels suitable for research applications .
Scientific Research Applications
EPQpYEEIPIYL has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study peptide synthesis and binding interactions.
Biology: Investigates the role of Src family kinases in cellular signaling pathways.
Medicine: Explores potential therapeutic applications in diseases where Src family kinases are implicated, such as cancer
Mechanism of Action
EPQpYEEIPIYL exerts its effects by binding to the SH2 domains of Src family kinases. This binding interaction leads to the activation of these kinases, which play crucial roles in various cellular processes, including proliferation, differentiation, and survival . The molecular targets of EPQpYEEIPIYL include Lck, Hck, and Fyn, which are members of the Src family .
Comparison with Similar Compounds
EPQpYEEIPIYL is unique in its high affinity for SH2 domains and its ability to activate multiple Src family kinases. Similar compounds include other phosphopeptides that target SH2 domains, such as:
pYEEI: A phosphopeptide with a similar sequence but different binding affinities.
pYVNV: Another phosphopeptide that targets SH2 domains but with different specificity
EPQpYEEIPIYL stands out due to its high binding affinity and specificity for multiple Src family kinases, making it a valuable tool in research.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H97N12O24P/c1-7-35(5)54(63(94)73-46(32-37-13-17-39(79)18-14-37)60(91)74-47(66(97)98)31-34(3)4)75-62(93)49-12-10-30-78(49)65(96)55(36(6)8-2)76-58(89)44(24-28-53(85)86)69-56(87)43(23-27-52(83)84)70-59(90)45(33-38-15-19-40(20-16-38)102-103(99,100)101)72-57(88)42(22-25-50(68)80)71-61(92)48-11-9-29-77(48)64(95)41(67)21-26-51(81)82/h13-20,34-36,41-49,54-55,79H,7-12,21-33,67H2,1-6H3,(H2,68,80)(H,69,87)(H,70,90)(H,71,92)(H,72,88)(H,73,94)(H,74,91)(H,75,93)(H,76,89)(H,81,82)(H,83,84)(H,85,86)(H,97,98)(H2,99,100,101)/t35-,36-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNQPUNIZRZGQD-VBIHGRSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H97N12O24P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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